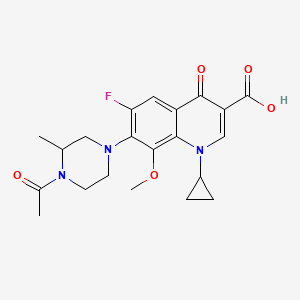

7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

This fluoroquinolone derivative features a cyclopropyl group at position 1, a fluorine atom at position 6, and a methoxy group at position 8. Its distinct piperazine modification—a 4-acetyl-3-methyl substituent—enhances lipophilicity and target affinity compared to simpler piperazine analogs . The 8-methoxy group is a hallmark of advanced fluoroquinolones, improving DNA gyrase/topoisomerase IV inhibition while reducing phototoxicity risks . The compound’s molecular formula is C19H22FN3O4, with a molecular weight of 375.39 g/mol .

Properties

IUPAC Name |

7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5/c1-11-9-23(6-7-24(11)12(2)26)18-16(22)8-14-17(20(18)30-3)25(13-4-5-13)10-15(19(14)27)21(28)29/h8,10-11,13H,4-7,9H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEJXCSPOSIEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-Acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which is known for its broad-spectrum antimicrobial activity. This article reviews its biological activities, focusing on its antibacterial and antitubercular properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H22FN3O4

- Molecular Weight : 387.4 g/mol

- IUPAC Name : 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Antibacterial Properties

A series of studies have evaluated the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 0.44 |

| Escherichia coli ATCC 25922 | 0.80 |

These results suggest that the compound exhibits significant antibacterial properties, outperforming many standard antibiotics such as ciprofloxacin in certain assays .

Antitubercular Activity

In vitro studies have shown that derivatives of this compound possess antitubercular activity against Mycobacterium tuberculosis. The MIC values for several derivatives ranged from 7.32 to 136.10 mM, with some compounds demonstrating promising activity .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various analogues of this compound and evaluated their biological activities. Notably, compound 3f was highlighted for its low MIC values against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development .

- Comparative Studies : In comparative studies with other fluoroquinolones, certain derivatives showed enhanced activity against resistant strains of bacteria, suggesting a potential pathway for addressing antibiotic resistance in clinical settings .

- Cytotoxicity Studies : While assessing the cytotoxic effects on mammalian cells, it was found that some derivatives exhibited low toxicity profiles, making them suitable candidates for further pharmacological development .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The following table summarizes key findings from various research articles:

Mechanisms of Action

The anticancer effects are attributed to multiple mechanisms:

- Inhibition of Tyrosine Kinases : Some derivatives inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation.

- Induction of Apoptosis : The compounds promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.

- Tubulin Polymerization Inhibition : By disrupting microtubule formation, these compounds can hinder cancer cell division.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis and other bacterial strains.

Mechanisms of Action

The antimicrobial activity is believed to stem from:

- Inhibition of Bacterial DNA Gyrase : Similar to fluoroquinolones, this compound may interfere with bacterial DNA replication.

- Cell Membrane Disruption : Certain derivatives can compromise bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Bioactivity and Pharmacokinetic Insights

- Target Compound vs. 3-Methylpiperazine Analog : The acetyl group in the target compound mitigates rapid hepatic metabolism observed in the 3-methylpiperazine analog, extending half-life .

- Trifluoromethyl vs. Methoxy at Position 8 : The trifluoromethyl group (in the CF3-modified analog) enhances penetration into biofilms but increases renal clearance due to higher hydrophobicity .

- Piperazine vs. Azepane : Azepane-containing derivatives (e.g., besifloxacin regioisomer) show reduced potency against Streptococcus pneumoniae due to altered binding to topoisomerase IV .

Research Findings and Clinical Implications

- Antibacterial Spectrum : The 8-methoxy group in the target compound confers superior activity against Staphylococcus aureus (MIC90 ≤ 0.5 µg/mL) compared to chloro or trifluoromethyl analogs (MIC90 ≥ 2 µg/mL) .

- Solubility and Stability : Crystalline forms of related compounds (e.g., methane sulfonate salts) exhibit improved photostability and water solubility, critical for IV formulations .

- Toxicity Profile : The acetylated piperazine moiety reduces hERG channel binding (IC50 > 50 µM), lowering cardiac toxicity risks compared to ethylpiperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.